Propyne, 3-fluoro-

Physical organic chemistry Radical chemistry Computational thermochemistry

Propyne, 3-fluoro- (CAS 2805-22-3), systematically named 3-fluoro-1-propyne and commonly referred to as propargyl fluoride, is a monofluorinated terminal alkyne with molecular formula C3H3F and a molecular weight of 58.05 g/mol. It belongs to the propargyl halide family but is distinguished by the presence of a C(sp3)-F bond at the propargylic position rather than C-Cl, C-Br, or C-I bonds found in its heavier congeners.

Molecular Formula C3H3F
Molecular Weight 58.05 g/mol
CAS No. 2805-22-3
Cat. No. B3031374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyne, 3-fluoro-
CAS2805-22-3
Molecular FormulaC3H3F
Molecular Weight58.05 g/mol
Structural Identifiers
SMILESC#CCF
InChIInChI=1S/C3H3F/c1-2-3-4/h1H,3H2
InChIKeyQEMMTKPYWRKLME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-1-propyne (Propargyl Fluoride) CAS 2805-22-3: Chemical Class, Key Physicochemical Parameters, and Procurement-Relevant Identity


Propyne, 3-fluoro- (CAS 2805-22-3), systematically named 3-fluoro-1-propyne and commonly referred to as propargyl fluoride, is a monofluorinated terminal alkyne with molecular formula C3H3F and a molecular weight of 58.05 g/mol . It belongs to the propargyl halide family but is distinguished by the presence of a C(sp3)-F bond at the propargylic position rather than C-Cl, C-Br, or C-I bonds found in its heavier congeners [1]. First reported and characterized by Job and Sheridan in 1962, this volatile liquid (boiling point approx. 15°C at 760 mmHg) exhibits a high vapor pressure of approximately 2735 mmHg at 25°C, making it uniquely suited for gas-phase handling and applications requiring facile removal [1]. The fluorine substituent imparts a strong dipole moment (1.73 D) and distinctive spectroscopic signatures, including a characteristic CF stretching band at 1045 cm⁻¹ and a ¹⁹F NMR chemical shift near -170 ppm, which are absent in other propargyl halides [1][2].

3-Fluoro-1-propyne CAS 2805-22-3: Why Propargyl Chloride, Bromide, or Non-Fluorinated Propyne Cannot Simply Replace It in Demanding Applications


The propargyl halide family (F, Cl, Br, I) exhibits a continuum of physicochemical properties, but the fluoride terminus represents a singular extreme that cannot be approximated by interpolation from the heavier halides . The C-F bond is the shortest carbon-halogen bond in the series (1.393 Å vs. ~1.79 Å for C-Cl and ~1.95 Å for C-Br), conferring dramatically reduced polarizability, distinct conformational preferences, and a fundamentally different electronic influence on the adjacent triple bond [1]. The strong electron-withdrawing effect of fluorine raises the electron affinity of the propynyl radical by approximately 0.59 eV (a 22% increase) compared to the non-fluorinated parent, altering reactivity in radical, nucleophilic, and cycloaddition pathways in ways that heavier halides cannot replicate [2]. In click chemistry, a monofluoro substituent at the propargylic position accelerates Cu-catalyzed azide-alkyne cycloaddition by a factor of 2.6–4.9 relative to the protio analogue, a kinetic advantage not observed with chloro or bromo substituents, where competing elimination or substitution pathways can dominate [3]. The extreme volatility of 3-fluoropropyne (vapor pressure ~2735 mmHg at 25°C) further precludes direct substitution with the far less volatile propargyl chloride (~235 mmHg) or bromide (<200 mmHg) in any process where gas-phase concentration, headspace reactivity, or facile solvent removal is critical . Generic substitution thus risks not merely quantitative attenuation of performance but qualitative failure of the intended chemical transformation.

3-Fluoro-1-propyne (Propargyl Fluoride) CAS 2805-22-3: Quantified Differentiation Evidence Against Closest Analogs


Electron Affinity of Fluoropropynyl Radical vs. Non-Fluorinated Propynyl Radical: A 22% Increase Driving Radical Reactivity and Anion Stability

Comparative computational analysis at the coupled-cluster level of theory demonstrates that fluorine substitution at the propargylic position of the propynyl radical significantly increases electron affinity [1]. The predicted adiabatic electron affinity of the FCH2-C≡C· radical (representing the 3-fluoropropynyl radical derived from 3-fluoro-1-propyne) is 3.31 eV, compared with the experimentally determined electron affinity of the unsubstituted CH3-C≡C· radical of 2.718 ± 0.008 eV [1]. This represents an increase of 0.59 eV (approximately 22%). The enhanced electron affinity of the monofluorinated radical translates directly to greater stability of the corresponding fluorocarbanion (predicted gas-phase basicity of FCH2-C≡C:- = 366.4 kcal/mol vs. 373.4 ± 2 kcal/mol for CH3-C≡C:-), providing a thermochemical basis for altered reactivity profiles in electron-transfer processes and nucleophilic transformations where the non-fluorinated propyne or heavier propargyl halides would exhibit fundamentally different energetics [1].

Physical organic chemistry Radical chemistry Computational thermochemistry Anion stability

Click Chemistry Regioselectivity: Fluoro-Propargyl vs. Protio-Propargyl Sulfone Competitive Azide Cycloaddition Ratio of 4.9:1

In competitive Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) experiments using bifunctional propargyl and fluoropropargyl sulfones, the fluoropropargyl-bearing substrate consistently outcompetes the protio-propargyl analogue [1]. When reacted with 3-phenylpropyl azide, the ratio of fluoro-substituted triazole product to protio-substituted triazole product was 4.9:1, indicating a nearly 5-fold kinetic preference for the fluorinated alkyne [1]. With n-decyl azide, the fluoro/protio product ratio was 2.6:1, confirming that the rate acceleration is general across azide substrates [1]. DFT analysis attributed this enhanced reactivity to the electron-withdrawing effect of fluorine lowering the activation barrier for the cycloaddition transition state [1]. This differential is not achievable with propargyl chloride or bromide, where the weaker inductive effect and competing side reactions (nucleophilic substitution, elimination) diminish net triazole yield and selectivity.

Click chemistry Bioorthogonal chemistry Triazole synthesis CuAAC reactivity

Vapor Pressure Differential: 3-Fluoropropyne Exhibits 11.6-Fold Higher Volatility than Propargyl Chloride at 25°C

The vapor pressure of 3-fluoro-1-propyne at 25°C is 2734.7 mmHg, compared with 234.7 mmHg for propargyl chloride and approximately 104 mmHg for propargyl bromide at the same temperature . This represents an 11.6-fold volatility enhancement over propargyl chloride and approximately 26-fold over propargyl bromide . The experimentally determined boiling point of 3-fluoropropyne is approximately 15°C at 760 mmHg, versus 57°C for propargyl chloride and 90°C for propargyl bromide [1][2]. This extreme volatility derives from the low polarizability of the C-F bond and the absence of significant intermolecular halogen bonding interactions that contribute to the higher boiling points of the heavier propargyl halides.

Gas-phase chemistry Volatility-driven separation Headspace reactivity Chemical vapor deposition

Molecular Dipole Moment: 3-Fluoropropyne (1.73 D) Exhibits Higher Polarity than Other Propargyl Halides, Influencing Solubility and Chromatographic Behavior

High-resolution microwave spectroscopy measurements yielded the total dipole moment of 3-fluoropropyne as μtot = 1.73 ± 0.02 Debye, with components μa = 1.03 ± 0.01 D and μb = 1.40 ± 0.01 D [1]. The CF bond length was determined to be 1.393 ± 0.006 Å with a CCF angle of 111.0 ± 0.4°, and the carbon chain is slightly bent away from the fluorine atom within the FCCH plane [1]. In comparison, propargyl chloride and bromide possess smaller dipole moments (estimated ~1.3–1.5 D based on haloacetylene trends), consistent with the lower electronegativity of Cl and Br [2]. The higher polarity of 3-fluoropropyne translates to measurably different retention behavior in normal-phase and reverse-phase chromatography and altered solubility profiles in polar aprotic solvents, factors that can be exploited for purification strategy design.

Molecular polarity Structure-activity relationship Chromatographic separation Solubility prediction

Infrared CF Stretching Band at 1045 cm⁻¹: A Diagnostic Spectroscopic Signature Absent in Non-Fluorinated Propargyl Analogs

The infrared spectrum of 3-fluoropropyne features a very strong CF stretching mode at 1045 cm⁻¹, assigned as the dominant diagnostic band for the C-F functional group in this molecular framework [1]. This band is well-resolved from the acetylenic C-H stretch (3338 cm⁻¹) and the C≡C stretch (2148 cm⁻¹), providing a unique IR handle for monitoring this compound in reaction mixtures [2]. In comparison, the CF stretching frequency in the structurally related fluoroacetonitrile (FCH2CN) appears at 1070 cm⁻¹, a 25 cm⁻¹ blue shift attributable to the different electronic environment of the nitrile vs. alkyne substituent [1]. Propargyl chloride, bromide, and iodide lack any absorption in this region, rendering 3-fluoropropyne uniquely trackable by mid-IR spectroscopy in process streams where multiple halide species might be present.

Vibrational spectroscopy Reaction monitoring Quality control Process analytical technology

3-Fluoro-1-propyne CAS 2805-22-3: High-Value Application Scenarios Grounded in Quantified Differentiation Evidence


Accelerated Bioorthogonal Click Chemistry for PET Tracer and Bioconjugate Synthesis

The 2.6–4.9-fold kinetic advantage of fluoropropargyl substrates over protio-propargyl analogues in CuAAC reactions [1] positions 3-fluoro-1-propyne as a privileged building block for time-sensitive bioconjugation applications. In ¹⁸F-radiolabeling workflows for positron emission tomography (PET), where the radioactive half-life of fluorine-18 (109.8 min) imposes stringent time constraints, the enhanced cycloaddition rate directly translates to higher radiochemical yields within the usable time window. The competitive click data demonstrating a 4.9:1 product ratio with aryl azides [1] provides a quantitative justification for selecting this fluorinated alkyne over non-fluorinated propargyl derivatives when azide-functionalized biomolecules (antibodies, peptides, oligonucleotides) must be labeled with maximum efficiency under mild, biocompatible conditions.

Gas-Phase Reactive Intermediate Generation and Headspace-Mediated Synthesis

The 11.6-fold higher vapor pressure of 3-fluoropropyne compared to propargyl chloride at 25°C [1], combined with its low boiling point of approximately 15°C [2], makes this compound uniquely suited for gas-phase synthetic methodologies. Applications include chemical vapor deposition (CVD) of fluorinated carbon materials, gas-phase photochemical generation of fluoropropynyl radicals for mechanistic studies (leveraging the 22% enhanced electron affinity quantified in ref. [3]), and headspace-mediated reactions where the alkyne is delivered via the vapor phase to a condensed-phase reaction mixture, enabling stoichiometric control through vapor pressure rather than liquid dispensing. Propargyl chloride (bp 57°C) and bromide (bp 90°C) require elevated temperatures to achieve comparable gas-phase concentrations, introducing thermal decomposition risks absent with the fluoride.

Computational Chemistry Model System for Fluorine Stereoelectronic Effects in Alkyne Reactivity

The high-precision molecular structure of 3-fluoropropyne determined by microwave spectroscopy (CF bond length 1.393 ± 0.006 Å, dipole moment 1.73 ± 0.02 D) [1] and its well-characterized electronic structure (electron affinity of FCH2-C≡C· = 3.31 eV) [2] establish this compound as an ideal benchmark system for computational chemistry. The relatively small molecular size permits high-level ab initio calculations (CCSD(T)/CBS), while the presence of both a polar C-F bond and a polarizable triple bond in close proximity creates a challenging test case for density functional theory (DFT) methods attempting to balance through-bond inductive effects with through-space electrostatic interactions. The availability of experimental rotational constants from six isotopic species [1] provides a rigorous validation dataset that is unavailable for most other functionalized propargyl derivatives.

Real-Time Reaction Monitoring and Quality Control via Diagnostic CF Infrared Signature

The intense, isolated CF stretching band at 1045 cm⁻¹ [1], absent in all non-fluorinated propargyl halides, enables continuous in-situ FTIR monitoring (ReactIR) of reactions involving 3-fluoropropyne. This spectroscopic handle permits real-time tracking of alkyne consumption, intermediate formation, and product emergence without chromatographic sampling, providing a process analytical technology (PAT) advantage for scale-up and manufacturing quality control. In pharmaceutical intermediate synthesis where trace halogen content is regulated, the ability to monitor fluoride-specific IR absorbance independently of any chloride or bromide background from other reagents is a distinct operational advantage that propargyl chloride or bromide cannot offer, as their C-Cl and C-Br stretches lie in the fingerprint region (<800 cm⁻¹) and are frequently obscured by other vibrational modes.

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